molecular formula C10H13N5O5 B106847 7-beta-Ribofuranosylguanine CAS No. 15373-27-0

7-beta-Ribofuranosylguanine

Cat. No. B106847
CAS RN: 15373-27-0
M. Wt: 283.24 g/mol
InChI Key: ZUTSIPKQKRZENB-UHFFFAOYSA-N
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Description

7-beta-Ribofuranosylguanine, commonly known as 7-b-RFG, is a naturally occurring nucleoside analog that has been the subject of extensive research in recent years. It is a purine nucleoside that is structurally similar to guanine, with the addition of a ribofuranosyl group at the 7-beta position. This modification gives 7-b-RFG unique properties that make it a valuable tool in scientific research.

Mechanism Of Action

The mechanism of action of 7-b-RFG involves its incorporation into DNA and RNA, where it can interfere with replication and transcription processes. Specifically, 7-b-RFG can inhibit the activity of DNA polymerase and RNA polymerase, leading to the disruption of nucleic acid synthesis. Additionally, 7-b-RFG can induce DNA damage and activate cell death pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-b-RFG vary depending on the specific application and dosage used. In general, 7-b-RFG has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. It has also been shown to modulate immune responses and to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the key advantages of 7-b-RFG is its specificity for cancer cells, making it a valuable tool for cancer research and therapy development. Additionally, its ability to inhibit viral replication makes it a promising candidate for antiviral therapies. However, 7-b-RFG can be toxic at high doses and its effects on normal cells are not well understood, limiting its use in certain applications.

Future Directions

There are several future directions for research involving 7-b-RFG. One area of interest is the development of new cancer therapies based on the specific targeting of cancer cells using 7-b-RFG. Additionally, there is ongoing research into the use of 7-b-RFG as a tool for studying nucleic acid metabolism and viral replication. Finally, the potential for 7-b-RFG to modulate immune responses and inflammation is an area of active investigation.

Synthesis Methods

7-b-RFG can be synthesized using a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the conversion of guanine to 7-b-RFG using the enzyme purine nucleoside phosphorylase (PNP) and ribose-1-phosphate as a donor of the ribofuranosyl group. This method has been optimized to produce high yields of pure 7-b-RFG.

Scientific Research Applications

7-b-RFG has been used in a wide range of scientific research applications, including studies of nucleoside metabolism, DNA replication, and RNA transcription. It has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. Additionally, 7-b-RFG has been used as a tool to study the mechanisms of viral replication and to develop antiviral therapies.

properties

CAS RN

15373-27-0

Product Name

7-beta-Ribofuranosylguanine

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)15(2-12-7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)

InChI Key

ZUTSIPKQKRZENB-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)C(=O)N=C(N2)N

synonyms

7-beta-ribofuranosylguanine

Origin of Product

United States

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